molecular formula C11H17N3S B2744734 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide CAS No. 860609-83-2

2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide

Cat. No. B2744734
M. Wt: 223.34
InChI Key: ZYCPJGDYJAJKDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, 2,4-Ditert butyl phenol was extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide” are not specified in the sources I have .

Scientific Research Applications

Antioxidant Activity

A study by Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides, including derivatives similar to 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide, by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate. These compounds exhibited excellent antioxidant activity, highlighting the potential therapeutic applications of such molecules in oxidative stress-related conditions (Ștefania-Felicia Bărbuceanu et al., 2014).

Fluorescence Probing

Shi et al. (2016) developed a simple-structured hydrazinecarbothioamide derivative as a dual-channel optical probe for detecting Hg2+ and Ag+. The compound demonstrated "turn-off" fluorescence alterations upon the addition of Hg2+ and a fluorescence bathochromic shift with Ag+, indicating its potential as a sensitive tool for environmental and biological monitoring of these heavy metals (W. Shi et al., 2016).

Solvent Effects on Charge Transfer

Nelsen et al. (2001) examined electron transfer parameters from the optical spectra of intervalence bis(hydrazine) radical cations, involving derivatives like 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide. The study provides insight into how solvent effects influence the optical transition energy and solvent reorganization energy, contributing to a deeper understanding of the solvent’s role in electronic properties of such compounds (S. Nelsen et al., 2001).

Corrosion Inhibition

Ebenso et al. (2010) investigated thiosemicarbazides, structurally related to 2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide, as corrosion inhibitors for mild steel in acidic solutions. These compounds showed promising results in preventing corrosion, suggesting applications in industrial metal protection (E. Ebenso et al., 2010).

properties

IUPAC Name

(4-tert-butylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)8-4-6-9(7-5-8)13-14-10(12)15/h4-7,13H,1-3H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCPJGDYJAJKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide

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